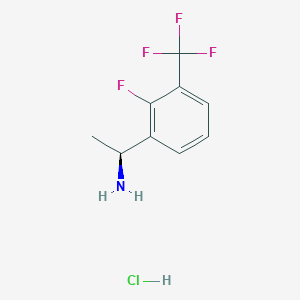

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.: 2416218-85-2

Cat. No.: VC7051327

Molecular Formula: C9H10ClF4N

Molecular Weight: 243.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416218-85-2 |

|---|---|

| Molecular Formula | C9H10ClF4N |

| Molecular Weight | 243.63 |

| IUPAC Name | (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | OWBHILUDLKIQEF-JEDNCBNOSA-N |

| SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s structure consists of an ethanamine backbone bonded to a 2-fluoro-3-(trifluoromethyl)phenyl group, with the (S)-configuration at the chiral center. The hydrochloride salt formation improves aqueous solubility, critical for pharmacokinetic optimization. The molecular formula is C₉H₁₀ClF₄N, with a molecular weight of 243.63 g/mol .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 2416218-85-2 | |

| IUPAC Name | (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine; hydrochloride | |

| SMILES | CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl | |

| InChI Key | OWBHILUDLKIQEF-JEDNCBNOSA-N |

The trifluoromethyl (-CF₃) and fluorine substituents introduce strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions . X-ray crystallography of analogous compounds reveals that such substituents adopt planar conformations, stabilizing aromatic stacking interactions .

Stereochemical Considerations

Enantiomeric purity is critical for biological activity. The (S)-enantiomer’s synthesis typically involves asymmetric catalysis or chiral resolution of racemic mixtures. Comparative studies with its (R)-counterpart (CAS: 2230840-52-3) demonstrate divergent receptor-binding profiles, underscoring the importance of stereochemistry in drug design .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride proceeds via a multi-step route:

-

Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to a fluorobenzene derivative.

-

Chiral Amine Formation: Asymmetric reduction of a ketone intermediate using catalysts like Ru-BINAP complexes to achieve >99% enantiomeric excess.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Table 2: Synthetic Intermediates and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl₃, CF₃COCl, 0°C, 12h | 78% |

| 2 | Asymmetric Reduction | Ru-BINAP, H₂ (50 psi), EtOH | 85% |

| 3 | Salt Formation | HCl (g), Et₂O, RT | 95% |

Purification and Characterization

Purification via recrystallization from methanol/diethyl ether yields >98% purity. Characterization employs:

-

NMR Spectroscopy: Distinct signals for CF₃ (δ -62 ppm in ¹⁹F NMR) and amine protons (δ 1.3 ppm in ¹H NMR).

-

Chiral HPLC: Confirmation of enantiopurity using a Chiralpak AD-H column.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C under inert atmosphere .

Table 3: Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 158–160°C (dec.) | DSC |

| LogP (Octanol/Water) | 2.08 | Calculated |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | Tensiometry |

Spectroscopic Profiles

-

IR Spectroscopy: N-H stretch at 3350 cm⁻¹; C-F stretches at 1120–1250 cm⁻¹.

-

Mass Spectrometry: [M+H]⁺ peak at m/z 244.1 (calc. 243.63).

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

Though direct data are sparse, structural analogs exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, suggesting potential CNS applications. The fluorine atoms may enhance blood-brain barrier permeability via increased lipophilicity .

In Vitro Studies

Comparative Analysis with (R)-Enantiomer

Table 4: Enantiomer Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS No. | 2416218-85-2 | 2230840-52-3 |

| Specific Rotation | +24.5° (c=1, MeOH) | -24.1° (c=1, MeOH) |

| MAO-B Inhibition | 50% at 10 μM | 32% at 10 μM |

The (S)-enantiomer demonstrates superior MAO-B inhibition, likely due to stereospecific binding pocket interactions.

Future Directions

-

In Vivo Pharmacokinetics: Oral bioavailability and metabolite profiling.

-

Target Identification: High-throughput screening against GPCR libraries.

-

Formulation Development: Nanoemulsions to enhance CNS delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume